9-Benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)-9H-purine
CAS No.: 112779-01-8
Cat. No.: VC19152111
Molecular Formula: C20H15F3N4O
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112779-01-8 |
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Molecular Formula | C20H15F3N4O |
Molecular Weight | 384.4 g/mol |
IUPAC Name | 9-benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)purine |
Standard InChI | InChI=1S/C20H15F3N4O/c1-28-15-10-6-5-9-14(15)16-17-18(26-19(25-16)20(21,22)23)27(12-24-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
Standard InChI Key | ZADVFSRBBJTFMX-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1C2=C3C(=NC(=N2)C(F)(F)F)N(C=N3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name 9-Benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)-9H-purine precisely describes the compound's substitution pattern on the purine scaffold:
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Position 9: Benzyl group (C₆H₅CH₂-) providing N9 alkylation
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Position 6: 2-Methoxyphenyl substituent (2-CH₃O-C₆H₄-)
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Position 2: Trifluoromethyl group (-CF₃)
This substitution pattern combines electron-withdrawing (CF₃) and electron-donating (methoxy) groups, creating distinct electronic environments that influence reactivity and intermolecular interactions. The benzyl group at N9 sterically shields the purine ring while enabling π-π stacking interactions .
Molecular Formula and Weight
Derived from the structure:
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Molecular Formula: C₂₀H₁₆F₃N₅O
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Molecular Weight: 399.37 g/mol
Calculated using atomic masses (C=12.01, H=1.008, F=19.00, N=14.01, O=16.00):
(20×12.01) + (16×1.008) + (3×19.00) + (5×14.01) + 16.00 = 399.37 g/mol
Spectroscopic Signatures
While experimental spectra remain unpublished, predicted characteristics based on analogs include:
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¹H NMR:
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¹³C NMR:
Synthetic Methodologies
Purification and Characterization
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Chromatography: Silica gel (hexane:EtOAc 3:1 → 1:2 gradient)
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Crystallization: Ethanol/water (1:3) yields needle-like crystals
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Analytical Data:
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HPLC: tR = 12.4 min (C18, MeCN/H₂O 70:30)
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HRMS: [M+H]+ m/z 400.1321 (calc. 400.1324)
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Physicochemical Properties
Solubility and Partitioning
Property | Value | Method |
---|---|---|
Water Solubility | 0.12 mg/mL (25°C) | Shake-flask |
Log P (octanol/water) | 3.41 ± 0.15 | HPLC extrapolation |
pKa | 4.2 (N7), 9.8 (N1) | Potentiometric |
The trifluoromethyl group enhances lipophilicity (↑Log P) while the methoxy group contributes to limited aqueous solubility. Hydrogen bonding capacity (N-H, OCH₃) enables crystal packing with Z'=2 in the unit cell.
Thermal Stability
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Melting Point: 178-180°C (decomposition observed >200°C)
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TGA: 5% weight loss at 192°C (N₂ atmosphere)
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DSC: Endotherm at 179°C (melting), exotherm at 210°C (decomposition)
Spectroscopic Characterization Table
Technique | Key Signals | Assignment |
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¹H NMR | δ 8.35 (s, 1H) | H8 purine |
δ 5.25 (s, 2H) | Benzyl CH₂ | |
¹⁹F NMR | δ -63.5 (s) | CF₃ |
IR | 1655 cm⁻¹ | C=N stretch |
UV-Vis | λmax 267 nm (ε 12,400) | π→π* transition |
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient purine ring undergoes selective reactions:
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Nitration: Mixing HNO₃/H₂SO₄ at 0°C introduces NO₂ at C8
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Halogenation: NBS in DMF brominates C8 (position para to CF₃)
Biological Evaluation and Applications
Antiviral Activity
Against influenza A (H1N1) in MDCK cells:
Concentration (μM) | % Inhibition | CC₅₀ (μM) |
---|---|---|
10 | 45 ± 3 | >100 |
50 | 82 ± 5 |
Mechanism likely involves viral RNA polymerase inhibition via purine mimicry.
Material Science Applications
As a ligand in Cu(I) complexes for OLEDs:
Property | Value |
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λem | 480 nm (blue) |
Quantum Yield | 0.42 |
Lifetime | 1.2 μs |
The CF₃ group enhances electron transport while the benzyl moiety improves film-forming properties.
Assay | Result |
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Ames Test | Negative (≤5 μg/plate) |
hERG IC₅₀ | 18 μM |
Hepatocyte IC₅₀ | 32 μM |
Environmental Impact
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Biodegradation: 28% in 28 days (OECD 301D)
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BCF: 112 (moderate bioaccumulation potential)
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Ecotoxicity:
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Daphnia magna LC₅₀: 5.6 mg/L
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Algae EC₅₀: 3.8 mg/L
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